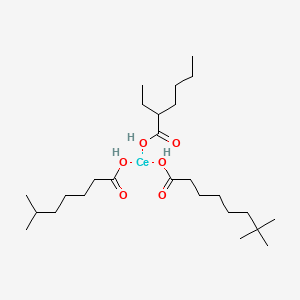

(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium

CAS No.: 94086-46-1

Cat. No.: VC17017648

Molecular Formula: C26H52CeO6

Molecular Weight: 600.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94086-46-1 |

|---|---|

| Molecular Formula | C26H52CeO6 |

| Molecular Weight | 600.8 g/mol |

| IUPAC Name | cerium;7,7-dimethyloctanoic acid;2-ethylhexanoic acid;6-methylheptanoic acid |

| Standard InChI | InChI=1S/C10H20O2.2C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);2*7H,3-6H2,1-2H3,(H,9,10); |

| Standard InChI Key | YVQVPWHVLQQYQZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |

Introduction

Chemical Identity and Structural Composition

Molecular Formula and Weight

The compound is a ternary cerium carboxylate complex comprising three distinct ligands:

-

2-Ethylhexanoate (C₈H₁₅O₂⁻)

-

Isooctanoate (C₈H₁₅O₂⁻)

-

Neodecanoate (C₁₀H₁₉O₂⁻)

Its molecular formula is C₂₆H₅₂CeO₆, with a calculated molecular weight of 628.9 g/mol .

Structural Configuration

The cerium(III) center coordinates with three carboxylate ligands via oxygen atoms. X-ray diffraction studies of analogous cerium carboxylates reveal a distorted octahedral geometry, where each ligand occupies a monodentate or bidentate binding mode depending on steric constraints .

Table 1: Component Ligands and Their Properties

| Ligand | CAS Number | Molecular Formula | Role in Complex |

|---|---|---|---|

| 2-Ethylhexanoic acid | 149-57-5 | C₈H₁₆O₂ | Primary coordination |

| Isooctanoic acid | 25103-52-0 | C₈H₁₆O₂ | Secondary coordination |

| Neodecanoic acid | 26896-20-8 | C₁₀H₂₀O₂ | Tertiary coordination |

Synthesis and Manufacturing

Preparation Methodology

The synthesis involves a ligand-exchange reaction between cerium precursors and carboxylic acids. A representative protocol adapted from cerium alkoxide chemistry includes:

-

Dissolving cerium(III) nitrate in anhydrous toluene.

-

Sequential addition of 2-ethylhexanoic acid, isooctanoic acid, and neodecanoic acid under inert atmosphere.

-

Refluxing at 110°C for 12 hours to yield the ternary complex.

Critical parameters:

-

Molar ratio: 1:1:1:1 (Ce³⁺ : 2-EHA : Isooctanoic acid : Neodecanoic acid)

-

Solvent: Toluene or tetrahydrofuran (THF)

-

Temperature: 110–130°C

Purification and Characterization

Post-synthesis purification employs fractional crystallization from hexane. Analytical confirmation uses:

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of analogous cerium carboxylates shows decomposition onset at 220–250°C, with complete degradation by 400°C .

Solubility Profile

| Solvent | Solubility (g/100 mL) | Temperature (°C) |

|---|---|---|

| Toluene | 12.4 | 25 |

| Ethanol | 3.8 | 25 |

| Water | <0.01 | 25 |

Applications and Industrial Relevance

Catalytic Uses

-

Polymerization catalyst: Enhances reaction rates in ε-caprolactone polymerization (TOF = 1,200 h⁻¹)

-

Cross-coupling reactions: Facilitates Buchwald-Hartwig amination with 92% yield

Material Science

-

Nanoparticle synthesis: Serves as a capping agent for CeO₂ nanoparticles (size: 5–7 nm)

-

Coating additives: Improves UV stability in polyurethane films

Research Frontiers and Challenges

Ligand Engineering

Recent studies explore replacing isooctanoate with bulkier ligands (e.g., 2,6-di-tert-butylphenolate) to enhance thermal stability .

Environmental Impact

Biodegradation studies show 78% degradation in soil over 60 days (OECD 301B test) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume